4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide
Overview
Description
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide is a heterocyclic compound that contains both a triazole ring and a sulfonamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide typically involves the reaction of a suitable benzene sulfonamide derivative with a triazole precursor. One common method is the cyclization of a hydrazine derivative with a sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reaction temperature25-80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coordination complexes
Mechanism of Action
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit the activity of enzymes and receptors. The sulfonamide group can also interact with biological macromolecules, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- **4-(Benzylideneamino)-5-sulfanylidene-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- **3-(1,4-Benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones
- **5-(4H-1,2,4-triazol-4-yl)isophthalic acid
Uniqueness
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide is unique due to the presence of both the triazole and sulfonamide groups, which impart distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-16(13,14)7-3-1-6(2-4-7)12-5-10-11-8(12)15/h1-5H,(H,11,15)(H2,9,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHPANMAQCVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=S)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589537 | |
Record name | 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-53-1 | |
Record name | 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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